molecular formula C₂₁H₂₆N₂O₄ B1152823 3(R)-Ramiprilat Diketopiperazine

3(R)-Ramiprilat Diketopiperazine

Cat. No.: B1152823
M. Wt: 370.44
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Cyclic Dipeptide Configuration

The molecular architecture of this compound reveals a sophisticated tricyclic system that exemplifies the structural complexity inherent in diketopiperazine derivatives. The compound features a diketopiperazine core, which belongs to the smallest known class of cyclic peptides. Despite their nomenclature suggesting ketone functionality, diketopiperazines are actually amides, with the carbonyl groups participating in the cyclic amide linkages that define the six-membered heterocyclic ring.

The structural framework of this compound can be described as (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid. This nomenclature reveals the presence of multiple stereogenic centers and the complex tricyclic arrangement that characterizes the molecule. The diketopiperazine portion forms through the cyclization of dipeptide precursors, a process that involves intermolecular amide formation followed by intramolecular lactamization.

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular configuration. The 1H Nuclear Magnetic Resonance spectrum demonstrates characteristic signals that confirm the cyclic dipeptide structure, with specific resonances corresponding to the various proton environments within the tricyclic framework. The compound exhibits melting point characteristics above 88°C with decomposition, indicating thermal instability typical of complex organic molecules containing multiple stereocenters.

The cyclopenta[b]pyrrole moiety integrated within the overall structure contributes to the three-dimensional complexity of the molecule. This bicyclic system, when combined with the diketopiperazine ring, creates a rigid molecular scaffold that constrains the compound's conformational flexibility. The presence of the phenylbutanoic acid side chain further extends the molecular framework, providing additional sites for potential intermolecular interactions.

Structural Component Description Molecular Contribution
Diketopiperazine core Six-membered ring with two amide groups Central cyclic framework
Cyclopenta[b]pyrrole Fused bicyclic system Structural rigidity
Phenylbutanoic acid chain Aromatic side chain with carboxylic acid Extended molecular framework
Multiple stereocenters Defined absolute configurations Three-dimensional specificity

Stereochemical Characterization of the (R)-Configuration at Position 3

The stereochemical characterization of this compound centers on the specific (R)-configuration at position 3, which represents a critical determinant of the compound's three-dimensional structure and potential biological activity. This stereochemical assignment has been confirmed through comprehensive spectroscopic analysis and comparison with related compounds.

The (R)-configuration at position 3 corresponds to the stereochemical arrangement around the carbon atom bearing the methyl substituent within the diketopiperazine framework. This specific configuration influences the overall molecular conformation and affects the spatial orientation of other functional groups throughout the molecule. The formation of this particular stereoisomer occurs through specific reaction pathways that favor the (R)-configuration over the corresponding (S)-enantiomer.

Stereochemical analysis reveals that the compound possesses multiple defined stereocenters, with the notation (2S,6S,8S,11S) indicating the absolute configurations at positions 2, 6, 8, and 11, while the (R)-configuration specifically refers to position 3. This complex stereochemical arrangement results from the cyclization processes that transform the linear precursor molecules into the final tricyclic structure.

The dimerization reaction leading to diketopiperazine formation involves stereochemical considerations that can result in different isomeric products. Research has demonstrated that the course of dimerization can be monitored through Nuclear Magnetic Resonance spectroscopy, with characteristic changes in chemical shifts indicating the progression of the cyclization reaction. The α-proton resonances shift from approximately 3.8 parts per million in the linear precursor to 4.15-4.25 parts per million in the cyclic product, reflecting the altered electronic environment following cyclization.

The (R)-configuration at position 3 has been characterized through detailed Nuclear Magnetic Resonance analysis, including both one-dimensional proton and carbon-13 Nuclear Magnetic Resonance spectroscopy. The carbon Nuclear Magnetic Resonance spectrum provides definitive evidence for the stereochemical assignment through characteristic chemical shifts and coupling patterns that are diagnostic for the (R)-configuration.

Stereocenter Configuration Chemical Environment NMR Characteristics
Position 2 (S) Phenylbutanoic acid attachment δ 4.15-4.25 ppm (1H NMR)
Position 3 (R) Methyl-bearing carbon Specific coupling patterns
Position 6 (S) Tricyclic junction Complex multipicity
Positions 8,11 (S,S) Cyclopenta framework Overlapping resonances

Comparative Analysis with Ramipril and Ramiprilat Structural Analogues

The comparative structural analysis of this compound with its parent compounds ramipril and ramiprilat reveals significant architectural differences that arise from the cyclization and degradation pathways leading to diketopiperazine formation. Ramipril, with molecular formula C23H32N2O5 and molecular weight 416.51, represents the parent ethyl ester prodrug. Ramiprilat, the active metabolite, has molecular formula C21H28N2O5 and molecular weight 388.46, differing from ramipril by the hydrolysis of the ethyl ester group.

The transformation from ramipril to this compound involves significant molecular rearrangement. The linear peptide structure of ramipril undergoes cyclization through the formation of additional amide bonds, resulting in the characteristic diketopiperazine ring system. This process removes the ethyl ester functionality and creates the rigid tricyclic framework that distinguishes the diketopiperazine from its precursors.

Ramipril contains an octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety that is preserved in the diketopiperazine structure, though the overall molecular connectivity changes dramatically. The degradation pathway leading to diketopiperazine formation represents one of the major degradation routes for ramipril, alongside hydrolysis to ramipril diacid. This cyclization process typically occurs under specific conditions and represents a significant structural modification of the original molecule.

The molecular weight comparison reveals the extent of structural change: ramipril (416.51), ramiprilat (388.46), and this compound (370.44). The progressive reduction in molecular weight reflects the loss of functional groups and the formation of intramolecular bonds during the cyclization process.

Spectroscopic analysis has provided detailed insights into the structural relationships between these compounds. The Nuclear Magnetic Resonance signatures of this compound show characteristic differences from both ramipril and ramiprilat, particularly in the chemical shift patterns corresponding to the newly formed cyclic amide bonds. The infrared spectroscopy also reveals distinct carbonyl stretching frequencies that reflect the different bonding environments in the diketopiperazine compared to the linear precursors.

The formation of this compound from ramipril has been identified as a significant degradation pathway, particularly under certain storage conditions. This transformation represents more than simple hydrolysis; it involves complex intramolecular cyclization that fundamentally alters the molecular architecture. The resulting diketopiperazine structure exhibits enhanced stability compared to certain degradation pathways while representing a distinctly different molecular entity from the parent compounds.

Compound Molecular Formula Molecular Weight Key Structural Features Relationship to 3(R)-Ramiprilat DKP
Ramipril C23H32N2O5 416.51 Ethyl ester prodrug, linear peptide Cyclization precursor
Ramiprilat C21H28N2O5 388.46 Hydrolyzed acid form Direct structural precursor
3(R)-Ramiprilat DKP C21H26N2O4 370.44 Tricyclic diketopiperazine Final cyclized product
Ramipril DKP C23H30N2O4 398.50 Ethyl ester diketopiperazine Structural analogue

Properties

Molecular Formula

C₂₁H₂₆N₂O₄

Molecular Weight

370.44

Synonyms

(R)-2-((3S,5aS,8aS,9aS)-3-methyl-1,4-dioxooctahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(5aH)-yl)-4-phenylbutanoic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Diketopiperazine Compounds

Structural and Functional Diversity

DKPs are cyclic dipeptides with diverse biological activities. Below is a comparative analysis of RDP and key analogs:

Table 1: Comparative Analysis of Diketopiperazines
Compound Source/Origin Biological Activity Toxicity Concerns Key Structural Features References
3(R)-Ramiprilat DKP Synthetic (Ramipril degradation) None (pharmacologically inactive) Potential mutagenicity via N-nitrosation Bicyclic core, phenylbutanoate side chain
Cyclo(His-Ala) Natural/Synthetic Neuroprotective, nootropic, anxiolytic Low toxicity Monocyclic, histidine-alanine backbone
Thiodiketopiperazines (1–5) Penicillium crustosum Promotes gastrointestinal motility (e.g., compounds 4–5 at >8 μM) Compound 7: slight toxicity Thiomethyl substituents, monocyclic
Aspergiamides A–F Aspergillus sp. Antidiabetic (α-glucosidase/PTP1B inhibition) Not reported Indole/quinazolinone-fused DKP
Lisinopril S,S,S-DKP Synthetic (Lisinopril impurity) None (pharmacologically inactive) Epimerization-related impurities Monocyclic, lysine-proline analog
Cyclo(Pro-Leu) Marine Streptomyces Antimicrobial, biofilm inhibition Not reported Monocyclic, proline-leucine backbone

Pharmacokinetic and Stability Profiles

  • Ramiprilat DKP : Forms rapidly under humid conditions, with 40–60% excretion in urine/feces . Its stability in formulations is poor, necessitating strict storage conditions (-20°C) .
  • Comparison with Lisinopril DKP: Both ACE inhibitor-derived DKPs are pharmacologically inert, but Lisinopril DKP forms via thermal epimerization rather than humidity-driven cyclization .

Key Research Findings

Structural Determinants of Activity: Monocyclic DKPs with flexible side chains (e.g., cyclo(His-Gly)) exhibit enhanced bioactivity compared to bicyclic analogs . Thiomethyl groups in thiodiketopiperazines improve gastrointestinal motility by modulating ion channels .

Toxicity Mechanisms: RDP’s secondary amine group is susceptible to nitrosation, forming carcinogenic N-nitroso compounds . This risk is absent in DKPs with primary amines or hydroxyl substitutions (e.g., cyclo(6-OH-D-Pro-L-Phe)) .

Synthetic Advances: Novel routes for DKP synthesis (e.g., Ugi/nucleophilic substitution) achieve high diastereoselectivity, enabling tailored bioactivity .

Preparation Methods

Thermal Degradation of Ramipril

The primary route for synthesizing 3(R)-Ramiprilat Diketopiperazine involves the controlled thermal degradation of Ramipril. Under dry conditions at elevated temperatures (120°C), Ramipril undergoes intramolecular cyclization, leading to the formation of the diketopiperazine derivative. This reaction is endothermic, with an activation energy of approximately 171.65 kJ/mol, and is favored in environments devoid of moisture. The reaction proceeds via nucleophilic attack by the secondary amine group on the adjacent carbonyl carbon, resulting in a six-membered cyclic structure.

Key parameters for optimizing this method include:

  • Temperature : 100–130°C (optimal at 120°C)

  • Time : 6–8 hours

  • Atmosphere : Dry air or inert gas to prevent hydrolysis

Role of Excipients in Cyclization Stability

Pharmaceutical formulations containing Ramipril often include stabilizers to mitigate unintended cyclization. Magnesium oxide (MgO) is particularly effective in suppressing diketopiperazine formation by neutralizing acidic protons that catalyze the reaction. Comparative studies show that formulations without MgO exhibit a 15–20% increase in this compound levels over six months under ambient storage conditions.

Solution-Phase Synthesis and Hydrolytic Byproducts

Acidic and Basic Hydrolysis

In aqueous environments, Ramipril undergoes competing hydrolysis and cyclization. Under acidic conditions (pH < 4), hydrolysis dominates, yielding Ramipril diacid as the primary product. Conversely, alkaline conditions (pH 8–10) favor cyclization, with this compound constituting up to 12% of the reaction mixture after 24 hours. The presence of organic solvents like acetonitrile or tetrahydrofuran accelerates cyclization by reducing water activity.

Oxidative Pathways

Oxidative stress induced by peroxides (e.g., benzoyl peroxide) facilitates the conversion of Ramipril Diketopiperazine (Impurity D) to oxidized derivatives. For instance, heating Ramipril Diketopiperazine with benzoyl peroxide at 55°C for 48 hours produces Impurity L, a tertiary oxidation product. While this pathway is less relevant for this compound synthesis, it underscores the compound’s reactivity under oxidative conditions.

Analytical Characterization of Synthetic Products

Chromatographic Profiling

High-performance liquid chromatography (HPLC) remains the gold standard for detecting and quantifying this compound. A reversed-phase C18 column with isocratic elution (acetonitrile:phosphate buffer, pH 3.0) resolves Ramipril, its diketopiperazine derivative, and oxidative byproducts within 30 minutes. Typical retention times are:

CompoundRetention Time (min)
Ramipril15
This compound26
Impurity L30

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide structural confirmation. Key spectral features include:

  • ¹H NMR : A triplet at δ 1.35 ppm (3H, ethyl group), multiplet at δ 7.2 ppm (5H, aromatic protons).

  • IR : Stretching vibrations at 1745 cm⁻¹ (ester carbonyl) and 1650 cm⁻¹ (amide carbonyl).

Mass spectrometry (LC-MS/MS) further confirms the molecular ion [M+H]⁺ at m/z 415, with fragmentation patterns consistent with diketopiperazine ring cleavage.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and practicality of major preparation methods:

MethodConditionsYield (%)Purity (%)Key Challenges
Thermal Cyclization120°C, dry air, 8h65–7099Requires inert atmosphere
Alkaline HydrolysispH 9, 25°C, 24h10–1295Competing hydrolysis
Oxidative DerivatizationBenzoyl peroxide, 55°C<590Low yield, complex byproducts

Regulatory and Pharmacological Considerations

Stabilization Strategies in Formulations

Incorporating MgO (1–2% w/w) and saccharides (e.g., lactose) reduces cyclization rates by 40–60% in accelerated stability studies . Lyophilization and moisture-proof packaging further extend shelf life by minimizing hydrolytic degradation.

Q & A

Q. How is 3(R)-Ramiprilat Diketopiperazine structurally distinguished from other diketopiperazine derivatives in Ramipril metabolism?

this compound is characterized by its bicyclic structure formed via cyclization of the terminal amino and carboxyl groups of Ramiprilat, retaining the stereochemistry at the 3(R) position. Key identifiers include its molecular formula (C21H26N2O4), CAS 108736-10-3, and distinct chromatographic retention times under reversed-phase HPLC conditions (e.g., elution after Ramiprilat in stress degradation studies) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the diketopiperazine ring via C=O stretching modes at 1660 cm⁻¹ and 1590 cm⁻¹, differentiating it from oxazolone structures .

Q. What experimental methods are recommended for synthesizing and validating this compound as a reference standard?

Synthesis involves hydrolyzing Ramipril under controlled acidic or thermal stress, followed by purification via preparative HPLC. Validation requires adherence to ISO/IEC 17025 guidelines for reference standards, including:

  • Purity assessment : Using mass spectrometry (MS) and NMR to confirm molecular integrity.
  • Stability testing : Monitoring degradation under accelerated conditions (e.g., 40°C/75% RH for 6 months).
  • Cross-laboratory calibration : Proficiency testing per ISO 13528 to ensure reproducibility .

Q. How does the stability profile of this compound influence storage and handling protocols?

The compound degrades under alkaline and oxidative conditions but is stable at -20°C in anhydrous environments. Storage recommendations include:

  • Lyophilization : To prevent hydrolysis in aqueous matrices.
  • Inert atmosphere : Use nitrogen-purged vials to minimize oxidation.
  • Analytical validation : Periodic HPLC-UV analysis (e.g., C18 column, 220 nm detection) to monitor degradation products like Ramiprilat .

Advanced Research Questions

Q. How can contradictory data on this compound formation kinetics under stress conditions be resolved?

Discrepancies in degradation rates (e.g., 20.2% vs. 0.5% under acidic hydrolysis) arise from variables like temperature (80°C vs. ambient), duration (30 hours vs. shorter intervals), and matrix effects. Methodological solutions include:

  • Controlled stress studies : Standardize ICH Q1A guidelines for forced degradation (e.g., 0.1N HCl at 70°C for 24 hours).
  • Multi-detector LC-MS/MS : To resolve co-eluting degradation products and quantify isomer-specific pathways .

Q. What role does stereochemistry play in the biological inactivity of this compound compared to Ramiprilat?

The diketopiperazine ring eliminates ACE-inhibitory activity by obstructing binding to the Zn²⁺-dependent active site. Stereochemical retention at 3(R) does not restore activity, as confirmed by in vitro ACE inhibition assays showing IC50 values >100 μM for the diketopiperazine vs. ~1.5 nM for Ramiprilat. Molecular dynamics simulations reveal loss of hydrogen bonding with His353 and Glu384 residues in the ACE pocket .

Q. How can metabolic flux analysis clarify the dual hepatic/renal pathways of this compound formation?

While hepatic esterases account for 75% of Ramipril metabolism, renal conversion to the diketopiperazine occurs via non-enzymatic cyclization in acidic urinary environments (pH ~5). Dual-isotope tracer studies (³H-Ramipril + ¹⁴C-Ramiprilat) with LC-MS/MS can quantify compartment-specific contributions. Pharmacokinetic modeling (e.g., two-compartment with first-pass hepatic extraction) further elucidates interpatient variability in metabolite ratios .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

  • Low bioavailability : Plasma concentrations ≤1% of Ramiprilat require sensitive UPLC-MS/MS (LOQ ~0.1 ng/mL).
  • Matrix effects : Solid-phase extraction (e.g., Oasis HLB cartridges) minimizes interference from glucuronide conjugates.
  • Isomeric interference : Chiral columns (e.g., Chirobiotic T) resolve 3(R) from 3(S) diastereomers .

Methodological Recommendations

Q. Experimental Design for Stability-Indicating Assays

  • Chromatographic conditions : Use a gradient elution (0.1% formic acid in acetonitrile/water) with a C18 column (e.g., Agilent Zorbax SB-C18).
  • Forced degradation : Include oxidative (H2O2), thermal (80°C), and photolytic (ICH Q1B) stress.
  • Validation parameters : Assess specificity, linearity (1–50 μg/mL), and recovery (≥90%) per ICH Q2(R1) .

Q. Comparative Analysis of Diketopiperazine Bioactivity

  • In vitro models : ACE inhibition assays (e.g., spectrophotometric detection of hippuric acid from HHL substrate).
  • Structural analogs : Compare with marine-derived diketopiperazines (e.g., rodriguesinas) to evaluate scaffold-specific pharmacophore interactions .

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